Cas no 1057674-00-6 (Ethyl 3-(2-bromo-5-fluorophenyl)propanoate)

Ethyl 3-(2-bromo-5-fluorophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(2-bromo-5-fluorophenyl)propanoate
- Ethyl 2-broMo-5-fluorobenzenepropanonate
- 2-Bromo-5-fluoro-benzenepropanoic acidethylester
- Benzenepropanoic acid, 2-broMo-5-fluoro-, ethyl ester
- DTXSID00681035
- 1057674-00-6
- A898731
- ETHYL3-(2-BROMO-5-FLUOROPHENYL)PROPANOATE
-
- インチ: InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
- InChIKey: UTPQFEFZBOTCAA-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCC1=C(C=CC(=C1)F)Br
計算された属性
- せいみつぶんしりょう: 274.00047g/mol
- どういたいしつりょう: 274.00047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.406±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.061 g/l)(25ºC)、
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1755984-1g |
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate |
1057674-00-6 | 98% | 1g |
¥5019.00 | 2024-08-09 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2015-5g |
ethyl 3-(2-bromo-5-fluorophenyl)propanoate |
1057674-00-6 | 95% | 5g |
$1800 | 2023-09-07 | |
Ambeed | A103256-1g |
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate |
1057674-00-6 | 95+% | 1g |
$478.0 | 2024-04-26 |
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Ethyl 3-(2-bromo-5-fluorophenyl)propanoateに関する追加情報
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate (CAS No: 1057674-00-6)
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate, with the CAS number 1057674-00-6, is a compound of significant interest in the field of organic chemistry and materials science. This compound, often abbreviated as Ethyl 3-(2-bromo-5-fluorophenyl)propanoate, has garnered attention due to its unique structural properties and potential applications in various chemical processes.
The molecular structure of Ethyl 3-(2-bromo-5-fluorophenyl)propanoate consists of a phenyl ring substituted with bromine and fluorine atoms at the 2nd and 5th positions, respectively. This substitution pattern imparts distinct electronic properties to the molecule, making it a valuable precursor in organic synthesis. The propanoate group attached to the phenyl ring further enhances its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of Ethyl 3-(2-bromo-5-fluorophenyl)propanoate in the development of advanced materials, particularly in the synthesis of polymers and pharmaceutical intermediates. Its ability to undergo various nucleophilic substitutions and coupling reactions has made it a key component in modern synthetic strategies.
In terms of physical properties, Ethyl 3-(2-bromo-5-fluorophenyl)propanoate exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. These thermal characteristics make it suitable for use in high-temperature chemical processes without decomposition.
The synthesis of Ethyl 3-(2-bromo-5-fluorophenyl)propanoate typically involves multi-step reactions, including Friedel-Crafts acylation and subsequent bromination or fluorination steps. Researchers have optimized these processes to achieve higher yields and better purity levels, ensuring its reliability as a starting material in various chemical industries.
One of the most promising applications of Ethyl 3-(2-bromo-5-fluorophenyl)propanoate lies in its role as an intermediate in drug discovery programs. Its ability to participate in Suzuki-Miyaura couplings and other cross-coupling reactions has facilitated the construction of complex molecular architectures with potential therapeutic applications.
Moreover, recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing Ethyl 3-(2-bromo-5-fluorophenyl)propanoate. These methods often utilize microwave-assisted synthesis or catalytic systems to reduce energy consumption and minimize waste generation.
In conclusion, Ethyl 3-(2-bromo-5-fluorophenyl)propanoate (CAS No: 1057674-00-6) stands out as a versatile compound with wide-ranging applications across multiple disciplines within chemistry. Its unique combination of structural features and reactivity continues to drive innovative research and development efforts, solidifying its position as an essential material in contemporary chemical science.
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